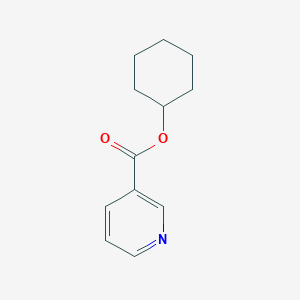
5-Chloro-1,2,3-benzodithiazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,2,3-benzodithiazol-1-ium chloride: is a chemical compound that belongs to the class of benzodithiazole derivatives These compounds are characterized by the presence of a benzene ring fused with a dithiazole ring, which contains sulfur and nitrogen atoms The chlorine atom is attached to the benzene ring, and the compound exists as a chloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3-benzodithiazol-1-ium chloride typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzodithiazole ring system. The reaction conditions usually involve heating the reactants to a temperature of around 150°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and reducing production costs.
化学反应分析
Types of Reactions: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol or disulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzodithiazole derivatives.
科学研究应用
Chemistry: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. It can also be used to investigate the role of sulfur and nitrogen atoms in enzyme catalysis and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor for metals, particularly in harsh environments. Its ability to form protective films on metal surfaces helps in preventing corrosion and extending the lifespan of metal components.
作用机制
The mechanism of action of 5-Chloro-1,2,3-benzodithiazol-1-ium chloride involves its interaction with molecular targets such as enzymes, receptors, or metal surfaces. The compound can form covalent bonds with these targets, leading to changes in their structure and function. For example, as a corrosion inhibitor, the compound forms a protective film on metal surfaces, which prevents the oxidation and degradation of the metal.
相似化合物的比较
5-Chloro-1,2,3-benzotriazole: Similar in structure but contains a triazole ring instead of a dithiazole ring.
5-Chloro-1,3-benzodioxole: Contains a dioxole ring instead of a dithiazole ring.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains an amine group and a thiadiazole ring.
Uniqueness: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride is unique due to the presence of both sulfur and nitrogen atoms in its ring structure. This combination of atoms imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and form stable complexes with metals. These properties make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
64532-14-5 |
|---|---|
分子式 |
C6H3Cl2NS2 |
分子量 |
224.1 g/mol |
IUPAC 名称 |
5-chloro-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C6H3ClNS2.ClH/c7-4-1-2-6-5(3-4)8-10-9-6;/h1-3H;1H/q+1;/p-1 |
InChI 键 |
SLILHTUMGQLILO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=[S+]SN=C2C=C1Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)











